Nexturastat A-d5
CAS No.:
Cat. No.: VC0199406
Molecular Formula: C₁₉H₁₈D₅N₃O₃
Molecular Weight: 346.44
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₁₈D₅N₃O₃ |
---|---|
Molecular Weight | 346.44 |
Introduction
Chemical Structure and Properties
Nexturastat A-d5 is a deuterium-labeled version of Nexturastat A, containing five deuterium atoms in place of hydrogen atoms in its molecular structure. The parent compound, Nexturastat A, is a potent and selective histone deacetylase 6 (HDAC6) inhibitor with significant research interest in oncology and neurodegenerative disease studies.
The chemical structure of Nexturastat A-d5 maintains the core functional components of Nexturastat A, specifically the hydroxamic acid group that binds to the zinc ion in the HDAC6 active site, while incorporating five deuterium atoms at strategic positions in the molecule. This deuteration creates a mass shift that is detectable through mass spectrometry techniques, making it an excellent internal standard.
Relationship to Nexturastat A
Nexturastat A-d5 is the isotope-labeled analog of Nexturastat A, a compound characterized by its remarkable potency and selectivity for HDAC6 . The parent compound, Nexturastat A, exhibits an IC₅₀ value of 5 nM against HDAC6 , with a selectivity index of 24-600 fold over other HDAC isoforms, depending on the assay conditions and literature sources .
The relationship between these compounds is particularly important in analytical chemistry and pharmacokinetic studies, where Nexturastat A-d5 serves as an internal standard for the quantification of Nexturastat A. The deuterium labeling provides a compound that behaves nearly identically to the parent compound in chromatographic separations but can be distinguished by mass spectrometry.
Applications in Research and Analysis
Reference Standard Applications
Nexturastat A-d5 is primarily utilized as a reference standard in analytical chemistry . As a deuterated analog, it serves several critical functions:
Application | Description |
---|---|
Internal Standard | Used in quantitative mass spectrometry analyses of Nexturastat A |
Method Development | Helps in developing and validating analytical methods for HDAC inhibitors |
Quality Control | Ensures accuracy in identification and purity testing of Nexturastat A |
Pharmacokinetic Studies | Enables precise tracking of Nexturastat A metabolism and distribution |
Pharmacological Properties and Research Context
While specific research on Nexturastat A-d5 itself is limited in the provided search results, understanding the pharmacological properties of its parent compound Nexturastat A provides important context for its applications.
HDAC6 Inhibition Mechanism
The parent compound Nexturastat A exhibits highly selective inhibition of HDAC6, an enzyme that plays crucial roles in protein aggregation, cell motility, and stress responses . This selectivity is achieved through:
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A sterically demanding cap group that interacts preferentially with HDAC6 over other HDAC isoforms
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A branched structure that facilitates selective binding to the HDAC6 catalytic domain
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Specific interactions with the catalytic zinc ion through its hydroxamic acid group
As an isotope-labeled analog, Nexturastat A-d5 maintains these structural features and would be expected to demonstrate similar binding characteristics, making it an excellent tracer for studying HDAC6 inhibition mechanisms.
Comparative Inhibition Profile
For context, the table below presents the inhibitory profile of the parent compound against various HDAC isoforms:
HDAC Isoform | Nexturastat A IC₅₀ (μM) |
---|---|
HDAC6 | 0.0052 |
HDAC1 | 3.02 |
HDAC2 | 6.92 |
HDAC3 | 6.68 |
HDAC8 | 0.954 |
HDAC4 | 9.39 |
HDAC5 | 11.7 |
HDAC7 | 4.46 |
HDAC9 | 6.72 |
HDAC10 | 7.57 |
HDAC11 | 5.14 |
This remarkable selectivity profile explains the significant research interest in Nexturastat A and consequently in its deuterated analog for analytical applications.
Recent Research Developments
Structural Modifications and Improvements
This commercial availability facilitates research requiring precise analytical methods for studying Nexturastat A and related HDAC6 inhibitors.
Future Research Directions
The development and application of Nexturastat A-d5 opens several promising research directions:
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Enhanced quantitative pharmacokinetic studies of Nexturastat A and its metabolites
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More precise evaluation of HDAC6 inhibition in complex biological samples
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Improved method validation for analyzing next-generation HDAC6 inhibitors derived from Nexturastat A
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Support for translational research investigating HDAC6 inhibitors in neurodegenerative diseases and cancer
As research on HDAC6 inhibitors continues to evolve, isotope-labeled standards like Nexturastat A-d5 will play an increasingly important role in ensuring the accuracy and reliability of analytical methods.
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